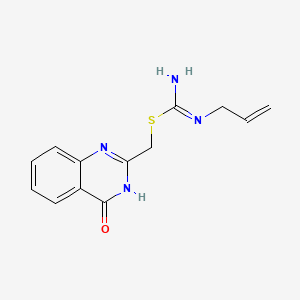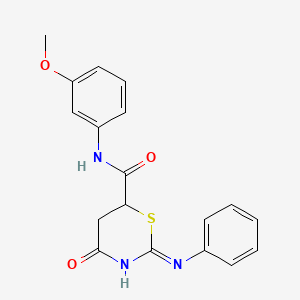![molecular formula C22H19NO5 B11598964 2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate](/img/structure/B11598964.png)
2-{(E)-2-[4-(acetyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an acetoxy group and a methoxy group attached to a phenyl ring, which is further connected to a quinoline moiety through an ethenyl linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the phenyl ring and the quinoline moiety. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple a halogenated quinoline with a styrene derivative.
Introduction of the Acetoxy Group: The acetoxy group can be introduced through an acetylation reaction. This involves the reaction of the phenolic hydroxyl group with acetic anhydride in the presence of a base such as pyridine.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction, where the phenolic hydroxyl group is treated with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the ethenyl linkage can lead to the formation of ethyl-substituted quinoline derivatives.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-2-[4-HYDROXY-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a hydroxyl group instead of an acetoxy group.
2-[(1E)-2-[4-(ACETYLOXY)-3-HYDROXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[(1E)-2-[4-(ACETYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to the presence of both acetoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C22H19NO5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H19NO5/c1-14(24)27-19-12-8-16(13-21(19)26-3)7-10-18-11-9-17-5-4-6-20(22(17)23-18)28-15(2)25/h4-13H,1-3H3/b10-7+ |
InChI Key |
WGYVUBUZIRYKSK-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598882.png)
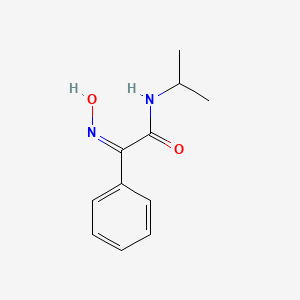
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)
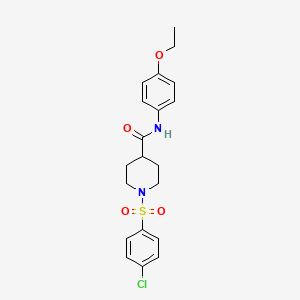
![3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
![methyl (2Z)-{2-[(2E)-2-benzylidenehydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11598903.png)
![Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)
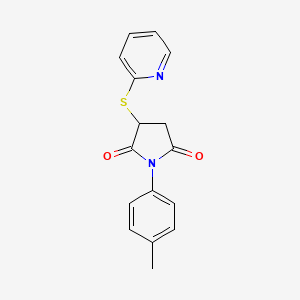
![9'-Bromo-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11598932.png)
![N-(4-chlorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598940.png)
![N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11598943.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B11598953.png)
